molecular formula C24H38O3 B1659936 D8'-Merulinic acid C CAS No. 69506-63-4

D8'-Merulinic acid C

Cat. No.: B1659936
CAS No.: 69506-63-4
M. Wt: 374.6 g/mol
InChI Key: NRSDQEWAMHRTMK-KTKRTIGZSA-N
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Description

D8’-Merulinic acid C, also known as D8’-merulinate C, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. D8’-Merulinic acid C is considered to be practically insoluble in water and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D8’-Merulinic acid C typically involves the hydroxylation of benzoic acid derivatives. The specific synthetic routes and reaction conditions for D8’-Merulinic acid C are not well-documented in the literature. general methods for synthesizing salicylic acids include the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form salicylic acid.

Industrial Production Methods

Industrial production methods for D8’-Merulinic acid C are not explicitly detailed in available sources. industrial synthesis of similar compounds often involves large-scale Kolbe-Schmitt reactions or other hydroxylation processes using appropriate catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

D8’-Merulinic acid C, being a salicylic acid derivative, can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to hydroxybenzoic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylated derivatives.

    Reduction: Formation of hydroxybenzoic acid derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of D8’-Merulinic acid C is not well-documented. as a salicylic acid derivative, it may exert its effects through similar pathways, such as inhibiting cyclooxygenase enzymes, which play a role in inflammation and pain. The molecular targets and pathways involved in its action would likely include interactions with enzymes and receptors related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    D8’-Merulinic acid A: Another salicylic acid derivative with similar chemical properties.

    Hydroxybenzoic acid derivatives: Compounds containing a benzene ring bearing a carboxyl and hydroxyl group.

Uniqueness

D8’-Merulinic acid C is unique due to its specific hydroxylation pattern and potential biological activities. Compared to other salicylic acid derivatives, it may exhibit distinct chemical reactivity and therapeutic potential .

Properties

CAS No.

69506-63-4

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(Z)-heptadec-8-enyl]-6-hydroxybenzoic acid

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9-

InChI Key

NRSDQEWAMHRTMK-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

melting_point

33-33.5°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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